4-Iodo-6-methyl-2-(methylthio)pyrimidine

Beschreibung

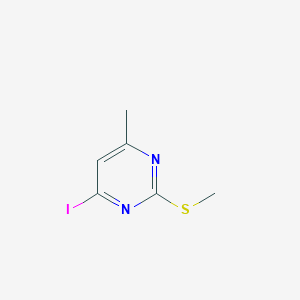

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-6-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXADYEHFGYLHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371512 | |

| Record name | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16879-42-8 | |

| Record name | 4-Iodo-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-6-methyl-2-methylthio-pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Iodo-6-methyl-2-(methylthio)pyrimidine starting materials

An In-Depth Technical Guide to the Synthesis of 4-Iodo-6-methyl-2-(methylthio)pyrimidine from Core Starting Materials

Introduction

This compound is a highly versatile heterocyclic building block pivotal in the fields of medicinal and agricultural chemistry. Its unique substitution pattern—featuring a reactive iodide, a methyl group, and a methylthio moiety—provides multiple handles for synthetic diversification. This functional arrangement makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules, including potential anti-cancer agents and advanced crop protection formulations.[1] The stability and defined reactivity of this compound allow for its strategic incorporation into complex molecular architectures, enhancing efficacy and selectivity.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a core focus on the foundational starting materials and the chemical logic underpinning the transformations. We will dissect the most prevalent and reliable synthetic route, which involves the construction of the pyrimidine core followed by targeted halogenation.

Core Synthetic Strategy: A Two-Phase Approach

The synthesis of this compound is most efficiently accomplished through a logical, multi-step sequence that can be broadly categorized into two phases:

-

Phase 1: Construction of the Pyrimidine Core. This phase begins with simple, commercially available acyclic precursors and builds the central 6-methyl-2-(methylthio)pyrimidin-4-ol scaffold.

-

Phase 2: Functionalization at the C4 Position. This phase focuses on converting the C4-hydroxyl group into an iodide. The most reliable method involves an intermediate chlorination step followed by a halogen exchange reaction, a classic strategy that ensures high regioselectivity and yield.

Primary Synthetic Pathway: From Thiourea and β-Ketoesters

The most robust and widely adopted synthesis commences with the condensation of thiourea and an appropriate β-ketoester, typically ethyl acetoacetate. This pathway offers a reliable method for constructing the substituted pyrimidine ring system from the ground up.

Step 1: Ring Formation via Condensation

The initial and foundational step is the cyclocondensation reaction between thiourea and ethyl acetoacetate. This reaction is a classic example of pyrimidine synthesis.

-

Starting Materials: Thiourea and Ethyl Acetoacetate

-

Key Intermediate: 6-Methyl-2-thiouracil (also known as 4-hydroxy-6-methyl-2-mercaptopyrimidine)

-

Causality of Experimental Choice: This condensation is typically performed in the presence of a strong base, such as sodium methoxide in methanol.[2] The base serves a dual purpose: it deprotonates the thiourea, increasing its nucleophilicity, and it facilitates the cyclization by promoting the elimination of ethanol. The reaction proceeds via nucleophilic attack of the thiourea onto the ester carbonyl of the ethyl acetoacetate, followed by an intramolecular condensation and dehydration to yield the stable heterocyclic ring.

Step 2: S-Methylation

With the pyrimidine core established, the next step is the selective alkylation of the sulfur atom to install the required methylthio group.

-

Starting Material: 6-Methyl-2-thiouracil

-

Key Intermediate: 6-Methyl-2-(methylthio)pyrimidin-4-ol

-

Causality of Experimental Choice: The sulfur atom in 6-methyl-2-thiouracil is a soft nucleophile and is readily alkylated. The reaction is carried out using a methylating agent like methyl iodide[3] or dimethyl sulfate[4] in an alkaline medium, such as an aqueous or ethanolic solution of sodium hydroxide.[5] The base deprotonates the thiol tautomer, forming a highly nucleophilic thiolate anion that efficiently displaces the leaving group on the methylating agent to form the stable S-methyl derivative.[6]

Step 3: Chlorination of the C4-Hydroxyl Group

The hydroxyl group at the C4 position exists in a tautomeric equilibrium with its keto form (pyrimidinone). This hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive species, typically a halide.

-

Starting Material: 6-Methyl-2-(methylthio)pyrimidin-4-ol

-

Key Intermediate: 4-Chloro-6-methyl-2-(methylthio)pyrimidine

-

Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] It effectively converts the C4-hydroxyl group into a chlorophosphate ester intermediate, which is an excellent leaving group. A subsequent attack by a chloride ion (from POCl₃ itself) displaces the phosphate group, yielding the desired 4-chloro derivative. The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline, which can form a more reactive Vilsmeier-Haack type reagent with POCl₃, accelerating the conversion.[4]

Step 4: Halogen Exchange for Iodination (Finkelstein Reaction)

The final step is the conversion of the 4-chloro intermediate to the target 4-iodo compound. This is achieved through a classic Finkelstein reaction.

-

Starting Material: 4-Chloro-6-methyl-2-(methylthio)pyrimidine

-

Final Product: this compound

-

Causality of Experimental Choice: The Finkelstein reaction is an equilibrium process where a halide is exchanged for another.[7] To drive this reaction to completion, sodium iodide (NaI) is used in a solvent where it is soluble, but the resulting sodium chloride (NaCl) byproduct is not. Acetone is the archetypal solvent for this purpose.[7] The precipitation of NaCl from the reaction mixture effectively removes it from the equilibrium, shifting the reaction forward according to Le Châtelier's principle and ensuring a high yield of the desired 4-iodo product.[7]

Data and Workflow Summary

Table 1: Summary of the Primary Synthetic Pathway

| Step | Starting Material(s) | Key Reagents | Intermediate/Product | Rationale |

| 1 | Thiourea, Ethyl acetoacetate | Sodium Methoxide | 6-Methyl-2-thiouracil | Base-catalyzed cyclocondensation to form the pyrimidine ring.[2] |

| 2 | 6-Methyl-2-thiouracil | Methyl Iodide, NaOH | 6-Methyl-2-(methylthio)pyrimidin-4-ol | Selective S-alkylation of the thiolate anion.[3][5] |

| 3 | 6-Methyl-2-(methylthio)pyrimidin-4-ol | POCl₃, N,N-Dimethylaniline | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | Conversion of a poor leaving group (–OH) to an excellent one (–Cl).[4] |

| 4 | 4-Chloro-6-methyl-2-(methylthio)pyrimidine | Sodium Iodide, Acetone | This compound | Finkelstein reaction driven by precipitation of NaCl.[7] |

Experimental Protocols

Disclaimer: These protocols are synthesized from established chemical literature and should only be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Protocol 1: Synthesis of 6-Methyl-2-thiouracil [2]

-

In a round-bottom flask equipped with a reflux condenser, add methanol, followed by sodium methoxide (1.2 eq.).

-

To the stirred solution, add thiourea (1.0 eq.) and ethyl acetoacetate (1.0 eq.).

-

Heat the mixture to reflux for 6-8 hours.

-

Allow the reaction to cool and evaporate the solvent under reduced pressure.

-

Dissolve the resulting solid residue in hot water and treat with activated carbon.

-

Filter the hot solution and acidify the filtrate with acetic acid until precipitation is complete.

-

Cool the mixture in an ice bath, collect the precipitate by filtration, wash with cold water, and dry to yield 6-methyl-2-thiouracil.

Protocol 2: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol [5][6]

-

Dissolve 6-methyl-2-thiouracil (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).

-

Cool the solution to 10-15 °C in an ice bath.

-

Add methyl iodide (1.1 eq.) dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Acidify the solution with dilute hydrochloric acid to a pH of ~5-6 to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 6-methyl-2-(methylthio)pyrimidin-4-ol.

Protocol 3: Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine [4]

-

To a flask, add 6-methyl-2-(methylthio)pyrimidin-4-ol (1.0 eq.) and phosphorus oxychloride (POCl₃) (5-10 eq., serving as both reagent and solvent).

-

Add a catalytic amount of N,N-dimethylaniline (0.1 eq.).

-

Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until pH 7-8 is reached.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-6-methyl-2-(methylthio)pyrimidine, which can be purified by chromatography or recrystallization.

Protocol 4: Synthesis of this compound [7]

-

Dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 eq.) in anhydrous acetone.

-

Add sodium iodide (NaI) (1.5-2.0 eq.) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaCl) should be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the precipitated NaCl.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with a dilute solution of sodium thiosulfate (to remove any trace of I₂).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product, this compound.

Visualization of the Synthetic Pathway

Caption: Primary synthetic route to this compound.

References

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. [Link]

-

Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. Chemical Papers. [Link]

-

(PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia. [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). [Link]

- Process for synthesis of a 2-thioalkyl pyrimidine.

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

-

Iodoalkane synthesis: Iodination reactions with halogen exchange (2). Chemia. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH). [Link]

-

4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. researchgate.net [researchgate.net]

- 7. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

Navigating the Spectroscopic Landscape of 4-Iodo-6-methyl-2-(methylthio)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-6-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to participate in diverse biological interactions. The specific substitutions of an iodo group, a methyl group, and a methylthio group on this particular scaffold create a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules.

Molecular Identity

Structural and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectroscopic signatures. The pyrimidine ring forms the core, with the following key substituents:

-

Iodo Group at C4: The presence of the heavy iodine atom will significantly influence the mass spectrum and will have a notable effect on the chemical shift of the adjacent carbon in the ¹³C NMR spectrum.

-

Methyl Group at C6: This group will give rise to a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the aliphatic region of the ¹³C NMR spectrum.

-

Methylthio Group at C2: The methyl protons of this group will also appear as a singlet in the ¹H NMR spectrum, typically at a different chemical shift compared to the C6-methyl group. The sulfur atom will influence the fragmentation pattern in the mass spectrum.

-

Aromatic Proton at C5: The lone proton on the pyrimidine ring will produce a singlet in the aromatic region of the ¹H NMR spectrum.

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Although experimental data is not available, a predicted analysis is presented below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with three distinct singlet signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Singlet | 1H | H-5 (pyrimidine ring) | The proton on the pyrimidine ring is in an electron-deficient environment, leading to a downfield chemical shift. |

| ~ 2.5 - 2.7 | Singlet | 3H | -SCH₃ | The methyl group attached to the sulfur atom is expected to appear in this region. |

| ~ 2.3 - 2.5 | Singlet | 3H | -CH₃ (at C6) | The methyl group directly attached to the pyrimidine ring will have a characteristic chemical shift in the aromatic methyl region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 - 175 | C2 | The carbon atom bonded to two nitrogen atoms and a sulfur atom will be significantly deshielded. |

| ~ 165 - 170 | C6 | The carbon atom attached to a nitrogen and a methyl group. |

| ~ 110 - 120 | C5 | The protonated carbon on the pyrimidine ring. |

| ~ 90 - 100 | C4 | The carbon atom bonded to the iodine atom will experience a strong shielding effect (heavy atom effect). |

| ~ 20 - 25 | -CH₃ (at C6) | A typical chemical shift for a methyl group on an aromatic ring. |

| ~ 12 - 16 | -SCH₃ | The methyl group attached to the sulfur atom will appear in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak to Medium | C-H stretching (aromatic) |

| ~ 2980 - 2850 | Weak to Medium | C-H stretching (aliphatic -CH₃) |

| ~ 1600 - 1450 | Medium to Strong | C=N and C=C stretching (pyrimidine ring) |

| ~ 1450 - 1350 | Medium | C-H bending (aliphatic -CH₃) |

| ~ 1300 - 1000 | Medium | C-N stretching |

| ~ 700 - 600 | Medium | C-S stretching |

| ~ 600 - 500 | Medium to Strong | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data is based on the information available from PubChemLite.[4]

Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 266, corresponding to the molecular weight of the compound. Due to the presence of the sulfur isotope (³⁴S), a small M+2 peak at m/z 268 would also be anticipated.

Predicted Adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 266.94475 |

| [M+Na]⁺ | 288.92669 |

| [M-H]⁻ | 264.93019 |

Proposed Fragmentation Pathway

A plausible fragmentation pathway for this compound under electron impact (EI) ionization is outlined below. The initial molecular ion can undergo several fragmentation reactions, with the loss of the iodine atom being a prominent pathway due to the relatively weak C-I bond.

Caption: A simplified proposed fragmentation pathway for this compound.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has provided a detailed theoretical and comparative analysis of the spectroscopic properties of this compound. While the absence of publicly available experimental data necessitates a predictive approach, the information presented herein offers a solid foundation for researchers. The predicted NMR, IR, and MS data, along with the proposed fragmentation pathway, serve as a valuable reference for the characterization of this important synthetic building block. The provided experimental protocols offer a practical guide for obtaining the necessary empirical data to validate these predictions and to ensure the quality and identity of the compound in research and development settings.

References

-

PubChemLite. 4-iodo-6-methyl-2-methylthio-pyrimidine (C6H7IN2S). Available at: [Link]

-

NIST WebBook. Pyrimidine, 4-methyl-. Available at: [Link]

-

ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available at: [Link]

-

Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). Available at: [Link]

Sources

Technical Guide: 4-Iodo-6-methyl-2-(methylthio)pyrimidine (CAS 16879-42-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-6-methyl-2-(methylthio)pyrimidine, with CAS registry number 16879-42-8, is a halogenated pyrimidine derivative that serves as a versatile building block in synthetic organic and medicinal chemistry.[1][2] Its structure, featuring a pyrimidine core substituted with iodo, methyl, and methylthio groups, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed handling and safety protocols, a representative synthesis method, and its applications in research and development. The strategic placement of the iodine atom makes it particularly suitable for cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| CAS Number | 16879-42-8 | [1][2] |

| Molecular Formula | C₆H₇IN₂S | [1][2] |

| Molecular Weight | 266.10 g/mol | [1][2] |

| Melting Point | 100-101 °C | [3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [1] |

Spectroscopic Characterization

While specific spectra are often proprietary to the manufacturer, representative data for similar structures can provide valuable insights for characterization. Commercial suppliers like Synblock indicate the availability of detailed analytical data including NMR, HPLC, and LC-MS upon request.[1] Predicted mass spectral data can also serve as a useful reference.

Expected Spectral Data:

-

¹H NMR: Signals corresponding to the methyl protons and the pyrimidine ring proton.

-

¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring and the methyl and methylthio groups.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Absorption bands indicative of the C-H, C=N, and C-S functional groups.

Synthesis Protocol

The synthesis of this compound can be achieved through the iodination of a corresponding pyrimidine precursor. The following is a representative experimental protocol adapted from general methods for the synthesis of substituted pyrimidines and their halogenation.

Synthesis Workflow

Caption: General synthesis pathway for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-Thio-6-methyluracil [5]

-

In a suitable reaction vessel, combine thiourea and ethyl acetoacetate in methanol.

-

Add sodium methoxide to the mixture.

-

Heat the reaction mixture gently, allowing the methanol to evaporate over several hours.

-

Dissolve the resulting residue in hot water and treat with activated carbon.

-

Filter the hot solution and acidify with a suitable acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2-thio-6-methyluracil.

Step 2: Synthesis of 4-Methyl-6-hydroxy-2-(methylthio)pyrimidine [6]

-

Dissolve 2-thio-6-methyluracil in methanol.

-

Add methyl iodide and reflux the mixture.

-

Add pyridine and continue to reflux for a short period.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated product by filtration and dry.

Step 3: Iodination to this compound

-

To a solution of 4-methyl-6-hydroxy-2-(methylthio)pyrimidine in an appropriate solvent, add an iodinating agent such as phosphorus oxyiodide or a mixture of iodine and iodic acid.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and neutralize it carefully.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Handling and Safety

As a halogenated heterocyclic compound, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. The following protocols are based on general guidelines for handling pyrimidine derivatives and iodinated compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

| Protection Type | Specific Equipment | Purpose |

| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |

| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. |

| Body Protection | A lab coat or chemical-resistant apron | To protect the body from spills and contamination. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To minimize inhalation of any dust or vapors. |

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.

-

Stability: Stable under recommended storage conditions.

Emergency Procedures

Exposure Scenarios and First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE and contain the spill. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Applications in Research and Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the iodo group at the 4-position of the pyrimidine ring allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in the development of novel compounds with potential biological activity.

The pyrimidine scaffold itself is a common feature in many bioactive molecules, including anticancer, antiviral, and antibacterial agents.[7] The methyl and methylthio substituents on the pyrimidine ring of this compound can also influence its steric and electronic properties, which can be fine-tuned to optimize interactions with biological targets. Researchers can leverage this building block to synthesize libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a key synthetic intermediate with significant potential in chemical research and drug development. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in the laboratory. The synthetic versatility of this compound, particularly its utility in cross-coupling reactions, makes it a valuable tool for the creation of novel and complex molecular entities.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-iodo-6-methyl-2-methylthio-pyrimidine (C6H7IN2S). Retrieved from [Link]

- Sharma, S., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2011). PubMed Central (PMC). Retrieved from [Link]

-

Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook. Retrieved from [Link]

- A kind of synthetic method of 4, 6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.

- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.). Google Patents.

-

SpectraBase. (n.d.). 4-Methylthio-pyrimidine. Retrieved from [Link]

Sources

- 1. CAS 16879-42-8 | this compound - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Pyrimidine, 4-iodo-6-methyl-2-(methylthio)- | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to 4-Iodo-6-methyl-2-(methylthio)pyrimidine: Properties, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-6-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine that serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis. The pyrimidine core is a privileged scaffold, appearing in a vast array of biologically active compounds and approved therapeutics. The specific arrangement of substituents on this molecule—a reactive iodo group, a methyl group, and a methylthio moiety—provides multiple strategic vectors for chemical modification. The C4-iodo group, in particular, is an excellent handle for modern cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its known physical and chemical properties, reactivity profile, and safety considerations to empower its effective use in a research and development setting.

Compound Identification and Properties

Proper identification is critical for ensuring the correct starting material in any synthetic endeavor. The key identifiers and physical properties of this compound are summarized below.

Nomenclature and Structure

-

IUPAC Name: this compound

-

Synonyms: 4-Iodo-6-methyl-2-methylsulfanylpyrimidine, 2-(Methylthio)-4-methyl-6-iodopyrimidine[1]

-

Chemical Structure:

Physical Properties

The table below consolidates the key physical characteristics of the compound.

| Property | Value | Source(s) |

| Appearance | Solid | [1] |

| Molecular Weight | 266.10 g/mol | [1][2][3] |

| Molecular Formula | C₆H₇IN₂S | [1][2][3] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly-closed container. For long-term stability, storage in a freezer under an inert atmosphere is recommended. | [4][5] |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the reactivity of its carbon-halogen bond. The electron-deficient nature of the pyrimidine ring significantly influences the behavior of its substituents.

The C4-Iodo Group: A Cross-Coupling Hub

The C-I bond at the C4 position is the most reactive site on the molecule for palladium-catalyzed cross-coupling reactions. This high reactivity is a direct consequence of two factors:

-

Bond Strength: The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). This lower bond dissociation energy facilitates the oxidative addition of a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[6][7][8]

-

Positional Activation: The C4 and C6 positions of the pyrimidine ring are the most electron-deficient due to the inductive effect of the two ring nitrogens.[6][9] This electronic property makes the C4 position highly susceptible to oxidative addition and nucleophilic aromatic substitution.[6][10] The general order of reactivity for halogen positions on a pyrimidine ring is C4/C6 > C2 > C5.[6][10]

This heightened reactivity makes the iodo-group an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of transformations, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes to create C-C bonds.[6][8]

The high reactivity of iodopyrimidines allows these reactions to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times compared to their bromo- or chloro-analogs.[6][11]

Expert Insight: The pronounced reactivity of the C4-iodo group is a double-edged sword. While it enables facile coupling, it can lead to a lack of selectivity in polyhalogenated pyrimidine systems.[11] However, for this specific monosubstituted compound, this high reactivity is a distinct advantage, ensuring efficient conversion. Researchers should choose this substrate when a facile, high-yielding coupling at the 4-position is the primary synthetic goal.

The diagram below illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction, a cornerstone transformation leveraging the C4-iodo group of this substrate.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized, self-validating procedure for the coupling of an arylboronic acid with this compound. It should be adapted and optimized for specific substrates.

Objective: To synthesize a 4-aryl-6-methyl-2-(methylthio)pyrimidine derivative.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Toluene, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Catalyst Addition: Under a positive flow of nitrogen or argon, add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 4:1 mixture). The system should be thoroughly degassed by bubbling nitrogen through the solvent mixture for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyrimidine is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The melting point should also be recorded.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, or vapors.[4] Use only in a well-ventilated area, preferably a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Wash hands thoroughly after handling.[4]

-

Avoid contact with skin and eyes.[4]

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]

-

If inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell.[4]

-

-

Storage: Store locked up in a well-ventilated, cool, and dry place.[4] Keep the container tightly closed.[4]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

-

Waid, P. P. (1999). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Heterocyclic Chemistry, 36(4), 1029-1033. Retrieved from [Link]

-

Nielsen, M. K., & Garg, N. K. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(8), 1858-1868. Retrieved from [Link]

-

Gomha, S. M., et al. (2017). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Applied Pharmaceutical Science, 7(1), 225-240. Retrieved from [Link]

-

Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Retrieved from [Link]

-

4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. Pyrimidine, 4-iodo-6-methyl-2-(methylthio)- | CymitQuimica [cymitquimica.com]

- 2. CAS 16879-42-8 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. aksci.com [aksci.com]

- 5. 89125-96-2|4-Iodo-6-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

4-Iodo-6-methyl-2-(methylthio)pyrimidine molecular weight and formula

An In-Depth Technical Guide to 4-Iodo-6-methyl-2-(methylthio)pyrimidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, discuss logical synthetic strategies, and delve into its reactivity, with a particular focus on its application as a versatile substrate in cross-coupling reactions. The document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural features for the rapid diversification of molecular scaffolds and the discovery of novel therapeutic agents.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural compounds (e.g., thymine, cytosine) and a rapidly growing portfolio of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has made it a cornerstone in the design of therapeutics for oncology, infectious diseases, and neurological disorders.[1]

Within this important class of heterocycles, this compound (CAS No. 16879-42-8) has emerged as a particularly valuable and versatile synthetic intermediate. Its structure is strategically functionalized: the pyrimidine core provides a stable and biologically relevant anchor; the methyl group at C6 offers a point for steric and electronic tuning; the methylthio group at C2 can influence solubility and metabolic stability; and most critically, the iodo group at C4 serves as a highly reactive handle for sophisticated molecular engineering. This guide will provide the foundational knowledge required to effectively utilize this compound in research and development settings.

Core Physicochemical Properties

This compound is a solid compound at room temperature.[2] Its core properties are summarized in the table below, providing essential data for reaction planning and analytical characterization.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 16879-42-8 | [2][3][4] |

| Molecular Formula | C₆H₇IN₂S | [2][3][5][6] |

| Molecular Weight | 266.10 g/mol | [3][5][6] |

| Appearance | Solid | [2] |

| Melting Point | 100-101 °C | [4] |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-Iodo-6-methyl-2-methylsulfanylpyrimidine | [2] |

| InChI Key | SXADYEHFGYLHDV-UHFFFAOYSA-N |[2] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that relies on established heterocyclic chemistry principles. While specific proprietary methods exist, a logical and common synthetic pathway involves the construction of the core pyrimidine ring followed by functionalization.

Expert Insight: The choice of this synthetic sequence is deliberate. Constructing the substituted thiouracil ring first is highly efficient. Introducing the sensitive iodo group at a later stage prevents its potential degradation or unwanted side reactions under the conditions required for ring formation and S-methylation.

A Representative Synthetic Protocol:

-

Step 1: Cyclocondensation. The synthesis typically begins with a Biginelli-type condensation reaction between ethyl acetoacetate and thiourea. This reaction efficiently forms the 6-methyl-2-thiouracil ring system, which is the foundational scaffold.

-

Step 2: S-Methylation. The resulting thiouracil is then S-methylated. This is commonly achieved by deprotonating the thione with a suitable base (e.g., sodium hydroxide) to form a thiolate, which then acts as a nucleophile to attack an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. This step yields 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.

-

Step 3: Halogenation/Iodination. The final key transformation is the conversion of the C4-hydroxyl group (or its tautomeric keto form) into the iodo group. This can be accomplished using a standard halogenating agent like phosphorus oxychloride (POCl₃) to first generate a 4-chloro intermediate, which is then subjected to a Finkelstein-type reaction with sodium iodide. Alternatively, direct iodination at the C4 position can be achieved using potent iodinating agents like N-Iodosuccinimide (NIS) or iodine in the presence of a base.

Caption: Generalized Synthetic Workflow.

Commercial suppliers confirm the identity and purity of the final product using a suite of analytical techniques, including NMR, HPLC, and LC-MS.[3]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the high reactivity of the carbon-iodine bond. This feature makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecules.

Key Insight: The iodo group is an excellent leaving group in oxidative addition to a low-valent palladium(0) complex, which is the crucial first step in most cross-coupling catalytic cycles. Its reactivity allows these reactions to proceed under relatively mild conditions, showing broad functional group tolerance. This enables the rapid diversification of the pyrimidine scaffold, a strategy central to modern drug discovery.[8][9]

Primary Applications in Synthesis:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups at the C4 position.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of various 4-aminopyrimidine derivatives.

-

Heck Coupling: Reaction with alkenes to form C-C bonds, leading to 4-vinylpyrimidine derivatives.

-

Thioetherification: Reaction with thiols to form C-S bonds, creating 4-thioether pyrimidines.[9]

Caption: Workflow for Palladium-Catalyzed Cross-Coupling.

Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone.[8] This modification significantly alters the electronic properties of the pyrimidine ring and introduces a potent hydrogen bond acceptor, a feature often exploited to enhance binding affinity to biological targets like protein kinases.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates that it is an irritant and may cause respiratory irritation.[7]

Table 2: GHS Hazard Information

| Classification | Code | Description |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation.[7] |

| Eye Irritation | H319 | Causes serious eye irritation.[7] |

| Target Organ Toxicity | H335 | May cause respiratory irritation.[7] |

Recommended Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[7]

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

-

Spill Management: In case of a spill, prevent further leakage if safe to do so. Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[7]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[7]

-

In all cases of exposure, seek medical advice if irritation persists or if you feel unwell.[7]

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity, and strategic functionalization make it an invaluable building block for constructing complex molecular architectures. The ability to leverage the C-I bond for a multitude of cross-coupling reactions allows for the efficient exploration of chemical space, accelerating the discovery of new materials and life-saving medicines. Proper understanding of its synthesis, handling, and synthetic potential is crucial for any researcher aiming to harness its full capabilities.

References

-

Safety Data Sheet , Advanced Biotech, [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines , National Institutes of Health (NIH), [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation , ResearchGate, [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application , PubMed, [Link]

-

4-Methyl-6-hydroxypyrimidine , Organic Syntheses, [Link]

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine, 4-iodo-6-methyl-2-(methylthio)- | CymitQuimica [cymitquimica.com]

- 3. CAS 16879-42-8 | this compound - Synblock [synblock.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. aksci.com [aksci.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Iodo-2-(methylthio)pyrimidine | [frontierspecialtychemicals.com]

Navigating the Solubility Landscape of 4-Iodo-6-methyl-2-(methylthio)pyrimidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-6-methyl-2-(methylthio)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers detailed experimental protocols for solubility determination, and provides a predictive analysis of its behavior in a range of common organic solvents.

Theoretical Framework: Understanding the Solubility of Substituted Pyrimidines

The solubility of an organic compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. For substituted pyrimidines like this compound, the overall polarity is a composite of the pyrimidine ring itself and the various functional groups attached to it.

The pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms, imparts a degree of polarity. However, the substituents play a crucial role in modulating the molecule's overall physicochemical properties and, consequently, its solubility. In the case of this compound, we must consider the contributions of:

-

Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some dipole-dipole interactions. Its presence increases the molecular weight, which can decrease solubility.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that increases the lipophilicity of the molecule.

-

Methylthio Group (-SCH₃): This group has moderate polarity and can participate in dipole-dipole interactions. The sulfur atom can also act as a weak hydrogen bond acceptor.

The interplay of these groups results in a molecule with moderate polarity. Therefore, it is anticipated to exhibit greater solubility in solvents of intermediate polarity. The general solubility of pyrimidine derivatives is known to be influenced by temperature, with solubility typically increasing as the temperature rises.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for predicting its solubility and for designing appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 16879-42-8 | [2][3] |

| Molecular Formula | C₆H₇IN₂S | [2][3] |

| Molecular Weight | 266.10 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Purity | 95% | [2] |

For comparison, the related compound 4-Iodo-2-(methylthio)pyrimidine has a melting point of 45-47 °C.[4] While not the exact target molecule, this suggests that this compound is also likely a solid at room temperature with a relatively low melting point.

Predictive Solubility Analysis

In the absence of direct experimental data for this compound, we can extrapolate its likely solubility based on studies of other pyrimidine derivatives and the principle of "like dissolves like".[5][6]

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The presence of the nonpolar methyl and bulky iodo groups, coupled with the overall molecular weight, likely results in poor aqueous solubility. |

| Methanol, Ethanol | Moderate to High | These polar protic solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring and the sulfur atom of the methylthio group. |

| Acetone, Ethyl Acetate | Moderate | These polar aprotic solvents can participate in dipole-dipole interactions. |

| Dichloromethane, Chloroform | Moderate to High | These solvents have intermediate polarity and are often good solvents for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | High | THF is a good solvent for many moderately polar organic compounds. |

| N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar aprotic solvents are excellent at solvating a wide range of organic molecules, including heterocyclic compounds.[6] |

| Hexane, Toluene | Low | These nonpolar solvents are unlikely to effectively solvate the moderately polar this compound. |

It is crucial to emphasize that this table represents a predictive analysis. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocols for Solubility Determination

A variety of methods can be employed to experimentally determine the solubility of this compound. The choice of method often depends on the required accuracy, throughput, and the amount of sample available.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[7][8] It involves allowing an excess of the solid compound to equilibrate with the solvent over a set period, followed by quantification of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Method.

High-Throughput Screening (HTS) for Kinetic Solubility

In early-stage drug discovery, kinetic solubility is often measured as a surrogate for thermodynamic solubility due to its higher throughput.[9][10] This method typically involves adding a concentrated stock solution of the compound in a miscible organic solvent (e.g., DMSO) to an aqueous or organic buffer and detecting the point of precipitation.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

-

Assay Plate Preparation: Dispense the desired organic solvents into the wells of a microtiter plate.

-

Compound Addition: Add small volumes of the DMSO stock solution to the solvent-containing wells.

-

Precipitation Detection: After a short incubation period, measure the turbidity or light scattering of each well using a nephelometer or a plate reader to detect the formation of a precipitate.

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments and should be carefully controlled:

-

Temperature: As mentioned, the solubility of most solids in organic solvents increases with temperature.[1] All measurements should be performed at a constant, reported temperature.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH of the solution would be critical, especially if the compound has ionizable groups.

-

Solid-State Form: The crystalline form (polymorph) of the compound can significantly impact its solubility. It is important to characterize the solid form used in the experiments.

-

Equilibration Time: Insufficient equilibration time in the shake-flask method can lead to an underestimation of the thermodynamic solubility.[7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct experimental data is not yet publicly available, a predictive analysis based on its structure and the behavior of similar pyrimidine derivatives suggests moderate to high solubility in polar aprotic and some polar protic solvents. For definitive quantitative data, the detailed experimental protocols provided herein, particularly the shake-flask method, are recommended. Careful control of experimental parameters is crucial for obtaining accurate and reproducible results, which are vital for the successful application of this compound in research and development.

References

-

Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). PubMed. Retrieved from [Link]

-

Palmer, D. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(15), 12347–12385. Retrieved from [Link]

-

Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3054-3064. Retrieved from [Link]

-

A high throughput solubility assay for drug discovery. (n.d.). Scribd. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Ask this paper | Bohrium. Retrieved from [Link]

-

High throughput solubility measurement in drug discovery and development. (2025). ResearchGate. Retrieved from [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 36-47. Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Pyrimidine. (n.d.). Solubility of Things. Retrieved from [Link]

-

Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. The Scientific World Journal, 2014, 856708. Retrieved from [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025). ResearchGate. Retrieved from [Link]

-

Prediction of drug solubility from structure. (2025). ResearchGate. Retrieved from [Link]

-

Avdeef, A., & Kansy, M. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000): Accuracy near that of random forest regression. Journal of Pharmaceutical Sciences, 111(11), 2959-2972. Retrieved from [Link]

-

Avdeef, A. (2022). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyrimidine, 4-iodo-6-methyl-2-(methylthio)- | CymitQuimica [cymitquimica.com]

- 3. CAS 16879-42-8 | this compound - Synblock [synblock.com]

- 4. 4-IODO-2-(METHYLTHIO)PYRIMIDINE CAS#: 1122-74-3 [m.chemicalbook.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. scispace.com [scispace.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Iodo-6-methyl-2-(methylthio)pyrimidine for Medicinal Chemistry Applications

Introduction

In the landscape of modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors, the pyrimidine scaffold is a cornerstone.[1][2] Its structural resemblance to endogenous nucleobases allows it to effectively interact with a multitude of biological targets. Within this important class of heterocycles, 4-Iodo-6-methyl-2-(methylthio)pyrimidine (CAS No: 16879-42-8) has emerged as a highly versatile and valuable building block.

The strategic arrangement of its functional groups—a reactive iodo group at the 4-position, a methyl group at the 6-position, and a methylthio group at the 2-position—provides a trifecta of opportunities for synthetic diversification. The C4-iodo moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[3] This allows for the systematic exploration of chemical space around the pyrimidine core, a critical process in structure-activity relationship (SAR) studies for optimizing drug candidates. This guide provides an in-depth look at the chemical properties, commercial availability, synthetic applications, and field-proven protocols relevant to this key intermediate for researchers, chemists, and drug development professionals.

Chemical Properties and Synthesis Overview

A foundational understanding of a reagent's properties is paramount before its inclusion in a synthetic workflow.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 16879-42-8 | [4][5][6] |

| Molecular Formula | C₆H₇IN₂S | [4][5][7] |

| Molecular Weight | 266.10 g/mol | [4][5] |

| Appearance | Solid | [7][8] |

| Melting Point | 100-101 °C | [9] |

| InChI Key | SXADYEHFGYLHDV-UHFFFAOYSA-N | [7][8] |

Synthesis Rationale: While specific literature detailing the exact synthesis of this compound is not abundant, its preparation can be logically inferred from established pyrimidine chemistry. A common and effective strategy involves a two-step process starting from a readily available precursor like 2-thio-6-methyluracil.

-

S-Methylation: The initial step is the selective alkylation of the thiouracil precursor with an electrophilic methyl source, such as methyl iodide, to form 6-methyl-2-(methylthio)pyrimidin-4(3H)-one. This reaction typically proceeds in high yield.[10]

-

Iodination: The subsequent and most critical step is the conversion of the C4-hydroxyl (or keto) group to the C4-iodo group. This transformation is commonly achieved using potent iodinating agents like phosphorus oxyiodide (POI₃) or a mixture of phosphorus oxychloride (POCl₃) and sodium iodide. This halogenation step is the key to activating the pyrimidine ring for subsequent cross-coupling reactions.

Commercial Availability and Supplier Analysis

This compound is readily available from a range of fine chemical suppliers. When selecting a vendor, researchers should prioritize not only cost but also purity, availability of analytical data (e.g., NMR, HPLC), and consistency of supply, especially for long-term research projects.

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities | Notes |

| CymitQuimica | >95% | 100mg, 250mg, 1g | Provides basic chemical properties.[7][8] |

| Santa Cruz Biotechnology | Research Grade | Inquire | Marketed for proteomics research applications.[4] |

| Matrix Scientific | >98% | 500mg+ | Provides melting point and hazard information.[9][11] |

| Synblock | >98% | Inquire | Offers access to documentation like MSDS, NMR, and HPLC.[5][6] |

| BLD Pharm | Inquire | Inquire | Provides links to NMR, HPLC, and other analytical data.[9] |

Note: Pricing and stock levels are subject to change. It is recommended to contact suppliers directly for current information.

Applications in Medicinal Chemistry & Cross-Coupling Reactions

The primary utility of this reagent lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C4 position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than other positions on the ring, providing excellent regioselectivity.[12] This makes it an ideal substrate for building molecular complexity, particularly in the synthesis of kinase inhibitors where diverse substitutions on a core scaffold are required to achieve potency and selectivity.[2][13]

Sonogashira Coupling: A Key Transformation

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a powerful tool for extending molecular scaffolds and introducing rigidity.[4][14] Pyrimidine derivatives are excellent substrates for this reaction, which is instrumental in creating precursors for more complex heterocyclic systems or for direct use as pharmacophores.[7][11]

Below is a field-proven protocol for a typical Sonogashira reaction using a substituted iodopyrimidine, which serves as a robust starting point for experiments with this compound.

Experimental Protocol: Sonogashira Coupling of an Iodopyrimidine Derivative

This protocol is adapted from established methodologies for the Sonogashira coupling of related pyrimidine substrates.[11]

Objective: To couple this compound with a terminal alkyne (e.g., Phenylacetylene) to synthesize the corresponding 4-alkynylpyrimidine derivative.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq)

-

PdCl₂(PPh₃)₂ (Palladium(II) chloride bis(triphenylphosphine)) (0.05 mmol, 5 mol%)

-

Copper(I) Iodide (CuI) (0.10 mmol, 10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., Acetonitrile or DMF) (3-5 mL)

-

Standard inert atmosphere glassware (Schlenk flask or sealed vial)

Workflow Diagram:

Caption: Experimental workflow for a typical Sonogashira cross-coupling reaction.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

-

Degassing: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Causality: Oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and reaction failure.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, inject the degassed solvent, followed by the base (e.g., Et₃N), and finally the terminal alkyne (1.2 eq) via syringe.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 60 °C) may be required. Typical reaction times range from 9 to 12 hours.[11]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute it with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove the base and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure alkynylated pyrimidine.

Troubleshooting and Field Insights

Even with robust protocols, challenges can arise. Below are common issues encountered in cross-coupling reactions with pyrimidine scaffolds and their solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently degassed solvent/reagents.3. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst.2. Degas solvents by sparging with Ar/N₂ for 20-30 mins.3. Gradually increase temperature (e.g., to 80 °C). |

| Dehalogenation (Loss of Iodine) | 1. Presence of water or protic sources.2. Certain catalyst/base combinations can promote this side reaction.[15] | 1. Use anhydrous solvents and reagents.2. Consider a different base (e.g., K₂CO₃ instead of an amine base) or a different ligand for the palladium catalyst. |

| Homocoupling of Alkyne (Glaser coupling) | Presence of oxygen, which facilitates the oxidative coupling of the terminal alkyne, especially with copper catalysts. | Rigorously exclude oxygen from the reaction setup. Ensure proper degassing of all components. |

| Difficult Purification | Residual catalyst or closely-eluting byproducts. | 1. Filter the crude reaction mixture through a small plug of Celite before concentration to remove some palladium black.2. Optimize the solvent system for column chromatography for better separation. |

Safety and Handling

As a professional scientist, adherence to safety protocols is non-negotiable.

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: Based on related compounds, it should be treated as an irritant to the skin and eyes.[16] Avoid inhalation of dust and direct contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain its integrity.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity and commercial availability make it a go-to building block for constructing diverse libraries of compounds, particularly in the search for novel kinase inhibitors. A thorough understanding of its properties, coupled with mastery of palladium-catalyzed coupling techniques like the Sonogashira reaction, empowers researchers to accelerate their discovery programs and efficiently synthesize molecules with therapeutic potential.

References

-

Cheldavi, F., Bakherad, M., Keivanloo, A., Rezaeifard, A., & Nikpour, M. (n.d.). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Journal of Sulfur Chemistry, 45(5). Available at: [Link]

-

Rezaeimanesh, F., et al. (n.d.). Synthesis of 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines (6a–g). Source not specified. Available at: [Link]

-

Rezaeimanesh, F., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research, 43(9-10). Available at: [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]

-

GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Available at: [Link]

-

ResearchGate. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]

-

Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

-